molecular formula C23H19D8Cl2N3O2 B1662822 Aripiprazole-d8 CAS No. 1089115-06-9

Aripiprazole-d8

Cat. No. B1662822
CAS RN: 1089115-06-9
M. Wt: 456.4 g/mol
InChI Key: CEUORZQYGODEFX-FUEQIQQISA-N
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Description

Aripiprazole-d8 is the labelled analogue of Aripiprazole . Aripiprazole, a dihydroquinolinone derivative, is an antagonist of Dopamine-2 receptor and a partial agonist of 5-HT1A receptor . It is used as an atypical antipsychotic agent . It is also used alone or together with other medicines to treat mental conditions such as bipolar I disorder (manic-depressive illness), major depressive disorder, and schizophrenia .


Synthesis Analysis

The synthesis of this compound involves complexation with cyclodextrins (CDs) designed to improve drug solubility and consequently its bioavailability .


Molecular Structure Analysis

The molecular structure of this compound involves a selective dopamine D2-receptor antagonist with dopamine autoreceptor agonist activity . Further studies on the molecular surface electrostatic potential (MSEP) of APZ molecules in APZ Form III and Form H1 crystal structures were calculated by wave function analysis .


Chemical Reactions Analysis

This compound forms inclusion complexes with two β-cyclodextrin derivatives, namely random methyl-β-cyclodextrin (RAMEB) and heptakis (2,3,6-tri-O-methyl)-β-cyclodextrin . The stoichiometry of both APR/CDs inclusion complexes was found as 1:2 .


Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3, a boiling point of 646.2±55.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.9 mmHg at 25°C . Its molar refractivity is 120.3±0.3 cm3 .

Mechanism of Action

Target of Action

Aripiprazole-d8, a deuterated derivative of Aripiprazole, primarily targets dopaminergic and 5-HT1A receptors . It also acts as an antagonist of alpha-adrenergic and 5-HT2A receptors . These receptors play a crucial role in regulating mood and psychotic disorders .

Mode of Action

This compound exhibits partial agonist activity on D2 and 5-HT1A receptors and antagonist activity at 5-HT2A receptors . This means it can both stimulate and inhibit dopamine depending on the endogenous dopamine levels . It’s also been shown to exert greater agonist activity at presynaptic D2 autoreceptors than at postsynaptic D2 receptors .

Biochemical Pathways

This compound affects multiple cellular pathways and several cortical and subcortical neurotransmitter circuitries . It has been shown to induce early genes, modulate scaffolding proteins, and activate transcription factors . It particularly impacts the mesolimbic and mesocortical pathways , which are key brain pathways involved in mood and psychotic disorders .

Pharmacokinetics

The mean elimination half-lives of Aripiprazole are about 75 hours for Aripiprazole and 94 hours for dehydro-aripiprazole . For populations that are poor CYP2D6 metabolizers, the half-life of Aripiprazole is 146 hours . Other studies have reported a half-life of 61.03±19.59 hours .

Result of Action

The unique pharmacological profile of this compound provides ‘adaptive’ pharmacological activity . It reduces dopaminergic neurotransmission through partial agonism of D2 receptors, mainly in the mesolimbic and mesocortical pathways . This results in the reduction of both positive and negative symptoms in conditions like schizophrenia .

Action Environment

The efficacy of this compound can be mainly attributed to its combination of partial agonism/antagonism at D2Rs and serotonin 5-HT1A receptors, together with antagonism at serotonin 5-HT2A receptors . The effect of chronic administration of Aripiprazole on D2R affinity state and number has been especially highlighted, with relevant translational implications for long-term treatment of psychosis .

Safety and Hazards

In case of inhalation, the victim should be moved into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, wash off immediately with plenty of water for at least 15 minutes .

Future Directions

Aripiprazole exhibited efficacy similar to that of other antipsychotic drugs and a better safety profile than that of typical (i.e., less some extrapyramidal side effects) and atypical (i.e., less metabolic changes) antipsychotic drugs . The study presented one potential alternative salt of aripiprazole and provided a potential strategy to increase the solubility of poorly water-soluble drugs .

properties

IUPAC Name

7-[4-[2,2,3,3,5,5,6,6-octadeuterio-4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27Cl2N3O2/c24-19-4-3-5-21(23(19)25)28-13-11-27(12-14-28)10-1-2-15-30-18-8-6-17-7-9-22(29)26-20(17)16-18/h3-6,8,16H,1-2,7,9-15H2,(H,26,29)/i11D2,12D2,13D2,14D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEUORZQYGODEFX-FUEQIQQISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=CC(=C2)OCCCCN3CCN(CC3)C4=C(C(=CC=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(N(C(C(N1CCCCOC2=CC3=C(CCC(=O)N3)C=C2)([2H])[2H])([2H])[2H])C4=C(C(=CC=C4)Cl)Cl)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90648854
Record name 7-{4-[4-(2,3-Dichlorophenyl)(~2~H_8_)piperazin-1-yl]butoxy}-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90648854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

456.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1089115-06-9
Record name 7-[4-[4-(2,3-Dichlorophenyl)-1-piperazinyl-2,2,3,3,5,5,6,6-d8]butoxy]-3,4-dihydro-2(1H)-quinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1089115-06-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-{4-[4-(2,3-Dichlorophenyl)(~2~H_8_)piperazin-1-yl]butoxy}-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90648854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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